6-{4-[5-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one
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Overview
Description
6-{4-[5-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group and a pyrazolylidene moiety
Preparation Methods
The synthesis of 6-{4-[5-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone, leading to the formation of a pyrazole derivative.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a chlorophenyl group, typically using a chlorophenyl halide in the presence of a base.
Cyclization: The final step involves the cyclization of the intermediate compound to form the desired product, this compound.
Chemical Reactions Analysis
6-{4-[5-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other substituents using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yields.
Scientific Research Applications
6-{4-[5-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Biological Research: The compound is used in various biological assays to study its effects on different biological pathways and targets.
Mechanism of Action
The mechanism of action of 6-{4-[5-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
When compared to similar compounds, 6-{4-[5-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one stands out due to its unique structural features and the presence of both chlorophenyl and pyrazolylidene groups. Similar compounds include:
4-Chlorophenyl derivatives: Compounds with a 4-chlorophenyl group but different core structures.
Pyrazole derivatives: Compounds with a pyrazole ring but different substituents or additional functional groups.
The uniqueness of this compound lies in its combined structural elements, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
830332-09-7 |
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Molecular Formula |
C18H13ClN4O |
Molecular Weight |
336.8 g/mol |
IUPAC Name |
2-[4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1H-pyrazol-5-yl]phenol |
InChI |
InChI=1S/C18H13ClN4O/c19-12-7-5-11(6-8-12)15-9-16(22-21-15)14-10-20-23-18(14)13-3-1-2-4-17(13)24/h1-10,24H,(H,20,23)(H,21,22) |
InChI Key |
ZMIBMUMABUUQCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=NN2)C3=CC(=NN3)C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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